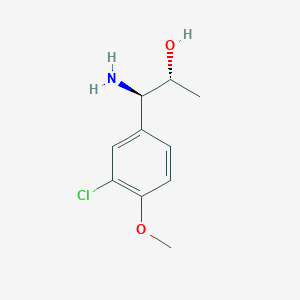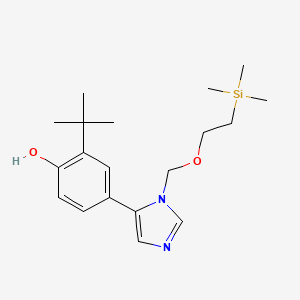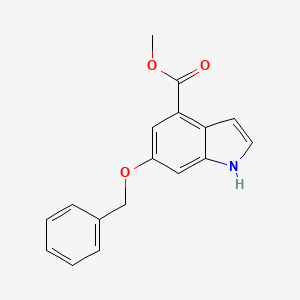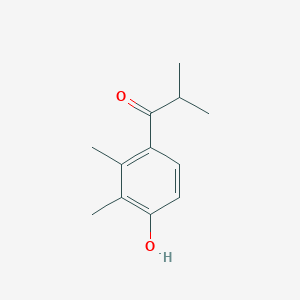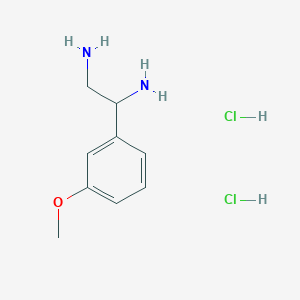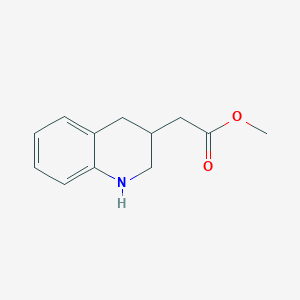
Methyl 2-(1,2,3,4-tetrahydroquinolin-3-YL)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(1,2,3,4-tetrahydroquinolin-3-YL)acetate is an organic compound belonging to the class of tetrahydroquinolines. This compound is characterized by a quinoline ring system that is partially saturated, making it a tetrahydro derivative. The presence of a methyl ester group attached to the 2-position of the quinoline ring adds to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1,2,3,4-tetrahydroquinolin-3-YL)acetate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction forms the tetrahydroquinoline core, which is then esterified to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes the formation of the tetrahydroquinoline ring followed by esterification under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
Methyl 2-(1,2,3,4-tetrahydroquinolin-3-YL)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can further saturate the quinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring.
科学研究应用
Methyl 2-(1,2,3,4-tetrahydroquinolin-3-YL)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Methyl 2-(1,2,3,4-tetrahydroquinolin-3-YL)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Methyl 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetate: Similar structure but with the ester group at a different position.
Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate: Another isomer with the ester group at the 6-position.
Uniqueness
Methyl 2-(1,2,3,4-tetrahydroquinolin-3-YL)acetate is unique due to its specific substitution pattern, which can lead to different chemical reactivity and biological activity compared to its isomers. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC 名称 |
methyl 2-(1,2,3,4-tetrahydroquinolin-3-yl)acetate |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)7-9-6-10-4-2-3-5-11(10)13-8-9/h2-5,9,13H,6-8H2,1H3 |
InChI 键 |
GMVFLCZVLBDTAC-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC1CC2=CC=CC=C2NC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



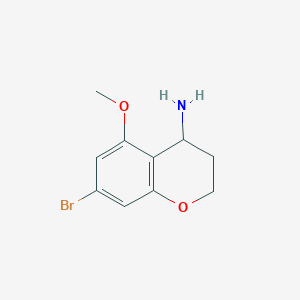
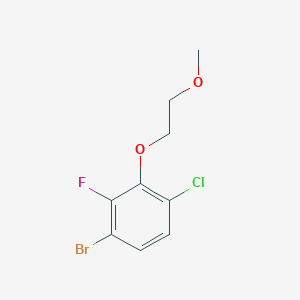
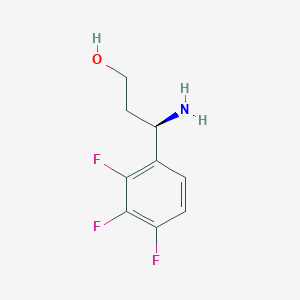
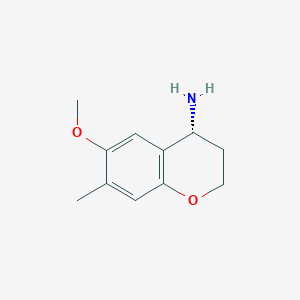

![6-(2-Hydroxy-2-methylpropoxy)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B15235767.png)
